Fmoc-o-t-butyl-l-beta-homotyrosine
Overview
Description
Fmoc-o-t-butyl-l-beta-homotyrosine is a biochemical used for proteomics research . It is also known as Fmoc-L-β-HomoTyr (tBu)-OH .
Molecular Structure Analysis
The molecular formula of Fmoc-o-t-butyl-l-beta-homotyrosine is C29H31NO5 . Its molecular weight is 473.56 .Chemical Reactions Analysis
Fmoc-o-t-butyl-l-beta-homotyrosine is suitable for Fmoc solid-phase peptide synthesis . The specific chemical reactions involving this compound are not detailed in the available resources.Physical And Chemical Properties Analysis
Fmoc-o-t-butyl-l-beta-homotyrosine is a white to faint beige powder . It has a molecular weight of 473.56 .Scientific Research Applications
Synthesis of Novel Amino Acids and Peptides
Fmoc Chemistry in Peptide Synthesis : The Fmoc group is widely used as a protective group for amino acids in the synthesis of peptides and proteins. This approach allows for the selective deprotection of amino acids under mild conditions, which is essential for the synthesis of complex peptides without affecting the integrity of the peptide backbone or side chains (Fields & Noble, 2009).
Enhanced Stereoselectivity and Functional Material Development : The use of Fmoc-protected amino acids has been demonstrated to enhance stereoselectivity in the synthesis of compounds like Fmoc-L-γ-carboxyglutamic acid. Such advancements are crucial for developing materials with specific functional properties, including bioactivity and catalysis (Smith et al., 2011).
Biomedical Applications
Antibacterial Hydrogelators : Fmoc-peptide functionalized cationic amphiphiles have been developed as antibacterial hydrogelators. These materials can self-assemble into hydrogels that exhibit potent antibacterial activity, demonstrating the potential of Fmoc-protected amino acids and peptides in the development of new antimicrobial agents (Debnath et al., 2010).
Bio-inspired Building Blocks for Functional Materials : Fmoc-modified amino acids and short peptides are recognized for their self-assembly features, which have been exploited in various applications, including cell cultivation, bio-templating, and drug delivery. The inherent hydrophobicity and aromaticity of the Fmoc moiety facilitate the assembly of these bio-inspired building blocks into functional materials (Tao et al., 2016).
Analytical and Structural Studies
Analysis of Amino Acid Derivatives : The efficiency of Fmoc (9-fluorenylmethyl chloroformate) as a derivatization agent for amino acids has been explored in liquid chromatography-electrospray-tandem mass spectrometry (LC-ESI-MS/MS). This approach enables the sensitive and selective analysis of amino acids, highlighting the utility of Fmoc derivatives in analytical chemistry (Uutela et al., 2009).
Material Science and Engineering
Self-Assembly and Hydrogelation : The influence of side-chain modifications on the self-assembly and hydrogelation properties of Fmoc-phenylalanine derivatives has been studied. These modifications can significantly affect the self-assembly process and the physical properties of the resulting hydrogels, demonstrating the potential of Fmoc-protected amino acids in the design of novel materials with tailored mechanical properties (Ryan et al., 2010).
Safety And Hazards
properties
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[4-[(2-methylpropan-2-yl)oxy]phenyl]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO5/c1-29(2,3)35-21-14-12-19(13-15-21)16-20(17-27(31)32)30-28(33)34-18-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,20,26H,16-18H2,1-3H3,(H,30,33)(H,31,32)/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFSELQEYJTCCG-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60944597 | |
Record name | 4-(4-tert-Butoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}amino)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60944597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-o-t-butyl-l-beta-homotyrosine | |
CAS RN |
219967-69-8 | |
Record name | (βS)-4-(1,1-Dimethylethoxy)-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=219967-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-tert-Butoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}amino)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60944597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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